trans-Carboprost

Description

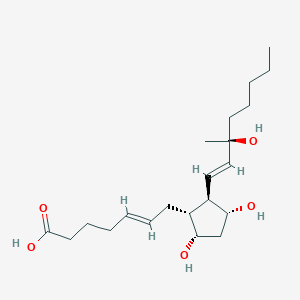

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5+,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKPYFALUEJCK-MRVZPHNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76498-29-8 | |

| Record name | (E)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-(3S)-3-hydroxy-3-methyloct-1-enyl)cyclopentyl)-5-heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076498298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0STI57XNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Isomeric Control and Derivatization

Challenging Aspects of Stereoselective Synthesis of Carboprost (B24374) Scaffolds

The synthesis of prostaglandins (B1171923), a class of compounds to which carboprost belongs, is a significant undertaking in chemical research due to their structural complexity. acs.org All prostaglandins feature a five-membered ring core with two aliphatic side chains, and their synthesis requires precise control over multiple stereocenters. acs.org A primary challenge in synthesizing the carboprost scaffold is managing the absolute and relative stereochemistry of the cyclopentane (B165970) core. acs.org

Strategies for the Enantioselective and Diastereoselective Synthesis of Prostaglandin (B15479496) Analogues

To address the challenges of stereocontrol, chemists have developed numerous strategies. Historically, many syntheses produced racemic mixtures that required resolution, an inherently inefficient process as it often involves discarding the unwanted enantiomer. libretexts.org Modern approaches focus on asymmetric synthesis, where the desired chirality is introduced early and maintained throughout the synthetic sequence.

Key tactics for enantioselective synthesis include the use of:

Chiral nonracemic reagents: These reagents can induce asymmetry when reacting with a prochiral substrate. libretexts.org

Chiral catalysts: Catalytic asymmetric approaches, where a small amount of a chiral catalyst controls the stereochemical outcome, are highly sought after. acs.org Examples include Rh-catalyzed Suzuki–Miyaura reactions and organocatalyst-mediated Michael reactions. acs.orgoup.com

Chiral starting materials: Utilizing naturally chiral molecules, such as sugars, can provide a pre-existing stereochemical framework. libretexts.org

A notable strategy involves a practicability-oriented approach for the enantioselective and divergent synthesis of various prostaglandins. This method constructs the substituted five-membered rings via a key Zhang enyne cycloisomerization, which exhibits excellent selectivity (>20:1 dr, 98% ee). researchgate.net Another advanced method involves the symmetrization and desymmetrization of a racemic precursor to control the stereochemistry of the cyclopentyl core, featuring a diastereoselective and enantioselective Rh-catalyzed Suzuki–Miyaura reaction. acs.org

Approaches for Generating (5E)-Isomer-Free Carboprost Precursors

The presence of the 5,6-trans isomer, or (5E)-isomer, is a common impurity in carboprost synthesis that is difficult to separate from the final product. A key strategy to circumvent this issue is the development of synthetic routes that produce precursors completely free of this isomer. A novel approach utilizes a modified Corey lactone to prepare a macrocyclic lactone intermediate that is inherently free of the (5E)-isomer. thieme-connect.comresearchgate.net This key intermediate serves as a versatile building block, or scaffold, for the effective preparation of carboprost methyl ester and other prostaglandins without the complication of the (5E)-isomer. thieme-connect.comresearchgate.net

Application of Macrocyclic Lactone Strategies in Carboprost Synthesis

Macrocyclic lactone strategies have been successfully developed for the synthesis of (5E)-isomer-free carboprost methyl ester. thieme-connect.comresearchgate.net This approach involves forming a large ring lactone from a precursor, which can be prepared from a modified Corey lactone. thieme-connect.com This strategy is significant as it provides a key intermediate that is free from the problematic (5E)-isomer. researchgate.net Beyond just preventing isomer formation, macrolactonization can also be employed as a purification technique. A low-purity carboprost mixture containing both the (5E)-isomer and the 15(R)-epimer can be subjected to macrolactonization. google.com The resulting macrocyclic lactone diastereomers can then be separated chromatographically, followed by hydrolysis to yield high-purity carboprost. google.com

Controlled Introduction of Side Chains and Stereocenters

The precise installation of the two aliphatic side chains onto the cyclopentane core is a cornerstone of prostaglandin synthesis. Various methods have been refined to control the stereochemistry during this process.

The introduction of the methyl group at the C-15 position is a critical step in carboprost synthesis. This is typically achieved by reacting the Corey lactone intermediate with an organometallic reagent like methylmagnesium bromide (a Grignard reagent) or trimethylaluminum. wikipedia.orggoogle.com

For the attachment of the larger side chains, modern synthetic methods offer high levels of control. For instance, a three-component coupling reaction involving a chiral cyclopentenone, an allyl Grignard reagent, and an aldehyde can be employed. oup.com Olefin metathesis has also emerged as a powerful tool. proquest.com Specifically, Z-selective cross-metathesis protocols have been developed to introduce the α-chain with high stereoselectivity, which can be challenging to achieve with traditional Wittig reactions. nih.gov This modular approach allows for the rapid synthesis of various prostaglandin analogues. acs.org

Derivatization Techniques in Carboprost Synthetic Pathways

Derivatization plays a crucial role throughout the synthesis of carboprost, both in protecting reactive functional groups and in converting intermediates into the final product. For example, in a synthesis starting from a modified Corey lactone, a key intermediate is produced that can be used as a scaffold for further reactions. thieme-connect.comresearchgate.net

A common final step in many synthetic routes is the conversion of the methyl ester derivative to the free acid form of carboprost. This is typically accomplished by hydrolysis, for instance, by treating the carboprost methyl ester with sodium hydroxide (B78521) (NaOH) in methanol (B129727) (MeOH). thieme-connect.com Following hydrolysis, the crude carboprost can be isolated and, if desired, converted back to an ester for purification or other manipulations. For example, reacting the crude carboprost with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and methyl iodide (MeI) can regenerate the methyl ester. thieme-connect.com The use of protecting groups, such as the tetrabutyl-dimethylsilyl (TBS) group, is also common to mask hydroxyl groups during certain reaction steps, with selective removal being a key technique. researchgate.net

Sophisticated Analytical Techniques for Isomeric Resolution and Purity Profiling

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Carboprost (B24374) and its isomers. Its high resolving power is essential for separating compounds with subtle structural differences, such as stereoisomers. The choice of stationary phase, mobile phase, and detection method is tailored to the specific separation challenge. For Carboprost, both normal-phase and reversed-phase HPLC methods have been developed to separate key isomers. nih.govjgtps.com

While some isomers of Carboprost can be separated without chemical modification, the resolution of certain geometric isomers, such as the 5-trans-isomer, often requires derivatization. Derivatization converts the analyte into a new compound with improved chromatographic or detection properties. nih.govjfda-online.com In the analysis of Carboprost, derivatization to form a UV-absorbing naphthacyl ester has been shown to be particularly effective. nih.gov

A comparative study highlighted the advantages of this approach. While an HPLC method using a refractive index detector could separate the 15R-epimer from Carboprost, it failed to resolve the 5-trans-isomer. nih.gov However, by derivatizing the compounds to their naphthacyl esters and using a silica (B1680970) gel column, the 5-trans-isomer was successfully separated from Carboprost. nih.gov This derivatization not only enhances separation but also significantly improves detection sensitivity by introducing a strong chromophore, allowing for UV absorbance measurement. nih.gov The derivatization procedure demonstrated a coefficient of variation of approximately 7% for the 5-trans-isomer when present at a 2% level relative to Carboprost. nih.gov

Another derivatization strategy employed for prostaglandin (B15479496) isomers involves using agents like 1-pyrenyldiazomethane (B12527) (PDAM), which converts the carboxylic acid group into a highly fluorescent 1-pyrenylmethyl ester. nih.gov This technique dramatically lowers detection limits, enabling the quantification of picogram levels of isomers. nih.gov

Table 1: Comparison of HPLC Methods for Carboprost Isomer Separation

| Feature | Non-Derivatization Method | Derivatization Method (Naphthacyl Ester) |

| Target Isomers Separated | 15R-epimer | 15R-epimer, 5-trans-isomer |

| Detection | Refractive Index | UV Absorbance |

| Key Advantage | Simpler procedure | Enhanced resolution and sensitivity |

| Key Limitation | Fails to separate the 5-trans-isomer | Requires an additional chemical reaction step |

The separation of enantiomers and diastereomers presents a significant analytical challenge because these molecules have identical or very similar physical and chemical properties in an achiral environment. eijppr.com Chiral stationary phases (CSPs) create a chiral environment within the HPLC column, allowing for differential interaction with enantiomers and leading to their separation. eijppr.comnih.gov Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used and have proven effective for a broad range of chiral compounds, including prostaglandins (B1171923). eijppr.comresearchgate.netnih.gov

For Carboprost, a normal-phase LC method utilizing an amylose-based stationary phase, Chiralpak AD-H, has been successfully developed and validated for the separation of its diastereomers. researchgate.net This method effectively resolves (R)-Carboprost from (S)-Carboprost, which is crucial for controlling the unwanted (R)-isomer in the API. researchgate.net The separation is optimized by adjusting the organic modifiers, such as 2-propanol and ethanol, in the mobile phase. researchgate.net The validated method demonstrated excellent linearity and sensitivity for the quantification of the (R)-isomer. researchgate.net

Table 2: Chromatographic Parameters for (R)- and (S)-Carboprost Separation on an Amylose CSP

| Parameter | Value |

| Chiral Stationary Phase | Chiralpak AD-H (Amylose-based) |

| Retention Time ((R)-Carboprost) | 15.3 min |

| Retention Time ((S)-Carboprost) | 17.1 min |

| Linearity Range | 0.2–1.0% |

| Regression Coefficient (R²) | 0.9997 |

| Limit of Detection (LOD) | 0.07% |

| Limit of Quantification (LOQ) | 0.2% |

| Data sourced from a study on the LC separation of Carboprost diastereomers. researchgate.net |

Mass Spectrometry Coupled Techniques for Isomeric Identification and Quantification

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of isomeric impurities. nih.govijprajournal.com While HPLC separates the isomers in time, MS provides mass and structural information, confirming the identity of each separated peak. MS is highly sensitive and can generate valuable data on molecular weight, purity, and structure, even for compounds that lack a suitable chromophore for UV detection. ijprajournal.comnih.gov

For isomers, which have the same mass-to-charge ratio (m/z), tandem mass spectrometry (MS/MS or MSⁿ) is particularly useful. nih.govresearchgate.net In this technique, the isomeric ions are isolated and fragmented. The resulting fragmentation patterns, which are often unique to each isomer's structure, act as a "fingerprint" for identification. nih.gov The relative abundances of the fragment ions are critical in distinguishing between isomers. researchgate.net This approach allows for the unambiguous identification of impurities, such as trans-isomers or epimers, in a complex mixture without the need for isolating each compound individually. nih.gov

Chromatographic Method Development and Validation for Impurity Profiling

Developing a robust chromatographic method for impurity profiling is a systematic process aimed at detecting and separating all potential impurities from the main compound. chromatographyonline.com This involves screening various columns and mobile phase conditions to achieve optimal selectivity. chromatographyonline.comchromatographyonline.com For pharmaceutical applications, the developed method must be validated according to regulatory guidelines (e.g., ICH) to ensure it is accurate, precise, specific, and robust. jgtps.com

Reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances in an analytical sample. In the context of impurity profiling for Carboprost, isomers like 5,6-trans-Carboprost and its derivatives serve as essential reference materials. guidechem.comsynzeal.com The availability of well-characterized standards such as trans-Carboprost (USP) and 5,6-trans-Carboprost Methyl Ester is crucial for analytical method development and validation (AMV). guidechem.comsynzeal.com These standards are used to confirm the identity of impurity peaks by comparing retention times and to calibrate the instrument for accurate quantification of the impurity level in the API. synzeal.com

The 15-(R)-isomer of Carboprost, also known as 15-epi-Carboprost or the 15R-epimer, is a common process-related impurity. nih.govnih.gov Its control is a critical aspect of quality control for Carboprost. Several HPLC methods have been developed specifically for its detection and quantification.

As mentioned previously, HPLC methods using both derivatization and chiral stationary phases can effectively separate the 15-(R)-isomer from the active (S)-isomer. nih.govresearchgate.net The method using the Chiralpak AD-H amylose phase was validated specifically for controlling this unwanted (R)-isomer, demonstrating high accuracy and precision. researchgate.net Similarly, the derivatization method to form naphthacyl esters allowed for the quantification of the 15R-epimer with a coefficient of variation of approximately 7% when present at a 2% level. nih.gov These validated methods ensure that the level of this impurity in the final drug substance can be accurately monitored and maintained within acceptable limits.

Structure Activity Relationship Sar Studies of Carboprost Stereoisomers and Analogues

Impact of C-5 Stereochemistry (Z vs. E) on Receptor Binding and Biological Activity

The geometry of the double bond in the upper side chain (alpha-chain) of prostaglandin (B15479496) F2α (PGF2α) and its analogues is a critical determinant of their biological activity. Carboprost (B24374), like naturally occurring PGF2α, possesses a Z (or cis) configuration at the C-5 double bond, as specified in its IUPAC name: (5Z,9α,11α,13E,15S)-9,11,15-trihydroxy-15-methylprosta-5,13-dien-1-oic acid. caymanchem.comnih.govwikipedia.org This specific arrangement is crucial for optimal binding to the prostaglandin F (FP) receptor. nih.govnih.gov

Influence of C-15 Stereochemistry (S vs. R) on Prostaglandin Activity

The stereochemistry at the C-15 position of the lower side chain (omega-chain) is paramount for the prostaglandin activity of PGF2α analogues. Natural PGF2α and the highly potent synthetic analogue carboprost both feature an S configuration for the hydroxyl group at C-15. caymanchem.commedchemexpress.com This specific spatial arrangement is essential for high-affinity binding to the FP receptor and subsequent biological response. nih.gov

The C-15 epimer, with the hydroxyl group in the R configuration, is known as 15(R)-PGF2α or 15-epi-PGF2α. biocompare.com Studies comparing the biological activity of these epimers have consistently shown that the 15(R) form is substantially less active. For instance, 15(R)-PGF2α exhibits only 25% of the antifertility potency of the natural PGF2α in hamsters. biocompare.com This loss of potency is directly linked to a reduced affinity for the FP receptor. The binding affinity of 15(R)-PGF2α for ovine luteal cell receptors is only 6.7% of that observed for PGF2α, and its affinity for receptors on rat vascular smooth muscle cells is negligible in comparison. biocompare.com This demonstrates the high stereospecificity of the FP receptor, which can clearly distinguish between the two epimers at the C-15 position.

| Compound | C-15 Stereochemistry | Relative Potency/Affinity | Reference |

|---|---|---|---|

| PGF2α | S | 100% (Reference) | biocompare.com |

| 15(R)-PGF2α (15-epi-PGF2α) | R | 25% of PGF2α (in hamster antifertility) | biocompare.com |

| 15(R)-PGF2α (15-epi-PGF2α) | R | 6.7% of PGF2α (binding to ovine luteal cell receptors) | biocompare.com |

Correlations Between Structural Modifications and Altered Biological Potency (e.g., 15-methyl group)

One of the most significant structural modifications leading to enhanced biological potency in PGF2α analogues is the addition of a methyl group at the C-15 position, creating carboprost ((15S)-15-methyl PGF2α). caymanchem.commedchemexpress.comnih.gov The primary reason for this modification's success is its ability to block metabolic inactivation. A key metabolic pathway for deactivating natural prostaglandins (B1171923) is the enzymatic oxidation of the C-15 hydroxyl group to a ketone by the enzyme 15-prostaglandin dehydrogenase (15-PGDH). nih.govnih.gov This conversion results in metabolites like 15-keto-PGF2α, which have a greatly reduced affinity for the FP receptor (approximately 100-fold less). nih.govnih.gov

By replacing the hydrogen atom at C-15 with a methyl group, carboprost is no longer a substrate for 15-PGDH. researchgate.net This steric hindrance protects the crucial C-15 hydroxyl group from oxidation, making carboprost a metabolically stable analogue of PGF2α. caymanchem.commedchemexpress.com This stability significantly prolongs its half-life and duration of action in the body. As a result of this increased metabolic resistance, carboprost is a more potent uterine stimulant than its parent compound, PGF2α. caymanchem.com

| Compound | Structure at C-15 | Key Feature | Impact on Potency | Reference |

|---|---|---|---|---|

| PGF2α (Dinoprost) | Secondary alcohol | Metabolized by 15-PGDH | Standard potency | nih.govnih.gov |

| Carboprost | Tertiary alcohol (with methyl group) | Resistant to metabolism by 15-PGDH | Potent uterine stimulant | caymanchem.commedchemexpress.com |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Carboprost Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. scienceforecastoa.com These models are valuable for predicting the activity of new compounds and guiding the design of more potent and selective drugs. For prostaglandin analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. mdpi.commdpi.com

These approaches analyze the three-dimensional properties of a series of molecules to determine which structural features are essential for activity. nih.gov In a typical 3D-QSAR study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around them are calculated. mdpi.com

CoMFA calculates steric (shape and size) and electrostatic (charge distribution) fields.

CoMSIA evaluates these fields as well as others, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more detailed profile of the molecular features influencing activity. mdpi.com

The output of these analyses is often visualized as contour maps, which show regions where specific properties are predicted to increase or decrease biological activity. For example, a map might show that a bulky group is favored in one area of the molecule for optimal receptor binding, while an electronegative group is favored in another. mdpi.com The statistical robustness and predictive power of these models are validated using metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²pred). mdpi.commdpi.com

While specific, detailed 3D-QSAR models for carboprost and its direct analogues acting on the FP receptor are not extensively published, the principles have been applied to various prostaglandin analogues and other G-protein coupled receptor (GPCR) agonists. nih.govmdpi.comnih.gov Such studies on FP receptor agonists have highlighted the importance of the carboxylic acid group, the C-9 and C-11 hydroxyl groups, and the specific stereochemistry of the side chains for potent agonistic activity. nih.govresearchgate.net These computational approaches continue to guide the rational design of novel prostaglandin analogues with improved therapeutic profiles. mdpi.com

Mechanistic Molecular Pharmacology of Carboprost and Isomeric Variants in Preclinical Models

Molecular Targets and Receptor Interactions of Prostaglandin (B15479496) F2α Analogues (e.g., FP Receptor, G-protein Coupled Receptors)

The primary molecular target for carboprost (B24374) is the prostaglandin F2α receptor, known as the FP receptor. youtube.comnih.gov The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane receptors responsible for transducing extracellular signals into intracellular responses. nih.govnih.gov GPCRs, including the FP receptor, are characterized by their seven-transmembrane helical structure. medchemexpress.com

Carboprost acts as a potent agonist at the FP receptor. nih.govcaymanchem.com Upon binding, it induces a conformational change in the receptor, which initiates a cascade of intracellular events. youtube.com While the FP receptor is its principal target, leading to its therapeutic effects on the uterus, carboprost also exhibits a degree of affinity for other prostanoid receptors. Notably, it can interact with the prostaglandin E receptor subtype EP3. nih.gov This interaction is considered an "off-target" effect and is believed to contribute to some of the side effects associated with the compound, such as fever and changes in blood pressure. nih.gov Studies have shown that carboprost has approximately a 10-fold selectivity for the FP receptor over the EP3 receptor. nih.gov This cross-reactivity suggests a level of similarity between the ligand-binding pockets of the FP and EP3 receptors compared to other prostaglandin receptors. nih.gov

The interaction between prostaglandin analogues and their receptors is highly stereoselective. The biologically active form of carboprost is the (15S)-15-methyl PGF2α isomer. caymanchem.comnih.gov Other isomers, such as the 15R-epimer and the 5-trans-isomer, have been identified and can be separated chromatographically, indicating that the specific three-dimensional structure is crucial for receptor binding and activation. drugbank.com

Elucidation of Intracellular Signaling Pathways Modulated by Carboprost (e.g., Phosphatidylinositol-Calcium Second Messenger System)

The activation of the FP receptor by carboprost triggers signaling through heterotrimeric G-proteins. nih.gov The FP receptor is primarily coupled to G-proteins of the Gq family. nih.gov When carboprost binds to the FP receptor, it facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein, causing the G-protein to become active. youtube.com

The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC). nih.gov PLC is a key effector enzyme that hydrolyzes the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

The primary pathway leading to smooth muscle contraction involves IP3. IP3 is a water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors located on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). This binding opens calcium channels, resulting in a rapid release of stored calcium (Ca2+) into the cytoplasm. numberanalytics.com The consequent sharp increase in intracellular Ca2+ concentration is the critical trigger for muscle contraction, as calcium ions bind to calmodulin, which in turn activates myosin light-chain kinase. This kinase phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle cell contraction. numberanalytics.comyoutube.com

Comparative In Vitro Studies on Smooth Muscle Contractility (e.g., Human Myometrial Strips)

In vitro studies using isolated human myometrial strips are a cornerstone for evaluating the pharmacologic activity of uterotonic agents. These preclinical models allow for the direct assessment of contractile responses—including force, frequency, and duration—in target human tissue.

Studies have consistently demonstrated that carboprost is a potent stimulator of myometrial contractions. nih.govnih.gov When compared to other uterotonic agents in myometrial strips from pregnant women, the potency and efficacy can vary. One study found that oxytocin (B344502) induced superior myometrial contractions compared to PGF2α (the parent compound of carboprost), ergonovine, and misoprostol. obgproject.com Another study comparing second-line uterotonics found no significant difference in uterine tone scores between methylergonovine (B92282) and carboprost in tissue refractory to oxytocin. imrpress.com The contractile potency of carboprost on myometrium pre-treated with oxytocin was found to be significantly enhanced in rat models. nih.gov

Table 1: Comparative Contractile Effects of Uterotonics on Human Myometrial Strips This table compiles illustrative findings from different studies and is not a direct head-to-head comparison within a single study.

| Uterotonic Agent | Observation | Finding | Source(s) |

|---|---|---|---|

| Carboprost (as PGF2α) | Motility Index | Lower motility index compared to oxytocin. | obgproject.com |

| Carboprost | Uterine Tone | No significant difference in uterine tone compared to methylergonovine (in oxytocin-refractory tissue). | imrpress.com |

| Oxytocin | Motility Index | Highest motility index compared to ergonovine, PGF2α, and misoprostol. | obgproject.com |

| Methylergonovine | Uterine Tone | No significant difference in uterine tone compared to carboprost (in oxytocin-refractory tissue). | imrpress.com |

The pharmacological activity of carboprost is highly dependent on its stereochemistry. The clinically used and biologically active molecule is specifically the (15S)-15-methyl prostaglandin F2α isomer. caymanchem.comnih.gov The methylation at the C-15 position is critical as it protects the 15-hydroxyl group from enzymatic oxidation to a ketone, a primary metabolic pathway that inactivates natural prostaglandins (B1171923). This structural feature results in a significantly longer duration of action and higher potency compared to PGF2α. wikipedia.org

During the synthesis of carboprost, a mixture of diastereomers can be produced, including the (15R)-epimer. wikipedia.org Pharmacological distinction between these isomers is paramount. It has been reported that the separation of diastereomers is a key step in production to isolate the desired compound, which is reputedly freer of prostaglandin-associated side effects than the other isomers. wikipedia.org

Furthermore, isomers related to the double bond geometry, such as the 5-trans-isomer, also exist. drugbank.com Carboprost is chemically defined by a cis (or Z) double bond between carbons 5 and 6. The 5-trans (or E) isomer is a distinct chemical entity. While analytical methods can separate these isomers, detailed preclinical data comparing the potency and efficacy of the 5-trans-isomer of carboprost on myometrial contractility are not widely available in published literature. However, the strict stereochemical requirements of GPCRs suggest that any alteration, including the cis/trans geometry of the double bond, would likely have a significant impact on receptor binding and subsequent biological activity.

Ligand binding assays are used to determine the affinity of a drug for its receptor. These studies typically measure the concentration of a ligand required to displace a radiolabeled tracer from the receptor, often expressed as an inhibition constant (Ki) or an IC50 value.

The binding affinity of carboprost and other PGF2α analogues is stereoselective, meaning the three-dimensional arrangement of the molecule dictates how well it fits into the receptor's binding pocket. Cryo-electron microscopy studies have revealed the specific molecular interactions between carboprost and the FP receptor, identifying key hydrogen bonds and structural features that determine binding selectivity. nih.gov

Carboprost exhibits a higher affinity for the FP receptor than for the EP3 receptor, which aligns with its primary mechanism of action. nih.gov While specific Ki or IC50 values comparing various carboprost isomers (e.g., 15R vs. 15S, or 5-cis vs. 5-trans) in tissue preparations are not extensively documented in publicly accessible studies, the principle of stereoselectivity implies that such differences exist. For example, studies on other types of receptors have shown that retro-inverso-isomers, which have a reversed sequence and opposite stereochemistry, can be completely inactive in binding assays, highlighting the receptor's stringent structural requirements.

Table 2: Receptor Selectivity Profile of Carboprost

| Ligand | Primary Target Receptor | Off-Target Receptor | Selectivity | Source(s) |

|---|---|---|---|---|

| Carboprost | FP Receptor | EP3 Receptor | ~10-fold preference for FP over EP3 | nih.gov |

| PGF2α (endogenous) | FP Receptor | EP3 Receptor | ~12-fold preference for FP over EP3 | nih.gov |

| PGE2 (endogenous) | EP3 Receptor | FP Receptor | ~360-fold preference for EP3 over FP | nih.gov |

Preclinical Pharmacodynamic Investigations in Animal Models for Mechanistic Insights

Preclinical pharmacodynamic studies in animal models provide essential insights into the in vivo effects of a drug. For carboprost, these studies have confirmed its potent uterotonic activity and explored its other systemic effects.

In non-pregnant rhesus monkeys, administration of carboprost induced luteolysis (the degradation of the corpus luteum) and a corresponding reduction in serum progesterone (B1679170) concentrations. nih.gov In rats, carboprost has been shown to be embryotoxic at doses that produce a significant increase in uterine tone, highlighting the direct relationship between its primary pharmacodynamic effect and this toxicological outcome. nih.gov

Beyond the reproductive system, carboprost also stimulates smooth muscle in other tissues. Animal studies have demonstrated that large doses of carboprost can contract vascular smooth muscle, leading to an elevation in blood pressure, and can also cause bronchoconstriction. nih.gov Furthermore, an elevation in body temperature has been observed in laboratory animals following carboprost administration. nih.gov These findings in animal models correlate with the known side-effect profile in humans and are mechanistically linked to the off-target activation of other prostanoid receptors, such as EP3, in various tissues. nih.gov Studies in rats have also been used to investigate receptor desensitization phenomena and the interaction of carboprost with other uterotonics like oxytocin. nih.gov

Advanced Theoretical and Computational Chemistry in Carboprost Research

Computational Modeling of Conformational Landscapes and Isomeric Stability

Computational modeling techniques are essential for exploring the three-dimensional structural possibilities of molecules like Carboprost (B24374). Conformational analysis, the study of the different energy levels associated with the various three-dimensional arrangements a molecule can adopt through rotation around single bonds, is a fundamental aspect of understanding molecular behavior libretexts.org. For flexible molecules such as Carboprost, which contains rotatable bonds, a multitude of conformations are accessible. Computational methods allow for the generation of diverse, low-energy 3D structures, a process known as conformation generation schrodinger.com. This is a critical step in in silico drug design and ligand-based virtual screening schrodinger.com.

While specific detailed studies on the conformational landscape and isomeric stability of trans-Carboprost were not extensively detailed in the provided search results, the general principles of computational conformational analysis are directly applicable. The chemical name (15S)- 9α, 11α, 15-trihydroxy-15-methyl-prosta-cis-5, trans-13-dienoic acid trometamol salt indicates the presence of a trans double bond at the 13 position tga.gov.au. The relative stability of this trans isomer compared to potential cis isomers at this position, as well as the preferred conformations arising from rotations around single bonds in the molecule's side chains and cyclopentane (B165970) ring, can be investigated using computational methods such as molecular mechanics, conformational searching algorithms, and higher-level quantum chemical calculations to refine energy profiles. Understanding these preferred conformations is vital because the biologically active conformation is often a low-energy one that fits optimally into the receptor binding site.

Molecular Dynamics Simulations of Ligand-Receptor Interactions (e.g., Carboprost Isomers with Prostaglandin (B15479496) Receptors)

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. In the context of Carboprost research, MD simulations are invaluable for understanding how Carboprost interacts with its target receptors, particularly the FP receptor. These simulations can provide insights into the binding process, the stability of the ligand-receptor complex, and the conformational changes that occur upon binding.

Recent cryo-electron microscopy (cryo-EM) studies have provided structural information on the human FP receptor bound to Carboprost nih.govresearchgate.net. These structures reveal that Carboprost adopts an L-shaped conformation within the binding pocket, which can be divided into sub-pockets interacting with different parts of the ligand researchgate.net. Hydrogen bonds play a significant role in stabilizing the interaction researchgate.net. While cryo-EM provides static snapshots, MD simulations can complement this by revealing the flexibility of both the ligand and the receptor, the dynamics of hydrogen bond formation and breaking, and the water molecules involved in the binding interface.

MD simulations can also be used to investigate the selectivity of Carboprost for the FP receptor over closely related receptors, such as the prostaglandin E receptor subtype EP3 (EP3 receptor), which is implicated in off-target side effects nih.govresearchgate.net. By simulating the binding of Carboprost to both FP and EP3 receptors and analyzing the interaction energies and dynamics, researchers can gain a deeper understanding of the molecular basis for selectivity or lack thereof. Although the provided search results mention MD simulations in the context of Carboprost interacting with a different protein (pS273R) mdpi.com, the principle of using MD to study Carboprost's induced conformational changes upon binding and the dynamics of protein-ligand interactions is directly transferable to its interaction with prostaglandin receptors.

Virtual Screening and Drug Design Methodologies for Novel Prostaglandin Analogues

Computational methodologies, particularly virtual screening (VS) and computer-aided drug design (CADD), have become indispensable tools in the search for and optimization of novel drug candidates tandfonline.comnih.govnih.gov. Based on the understanding gained from structural studies (like cryo-EM) and molecular simulations (like MD) of Carboprost interacting with the FP receptor, these computational approaches can be applied to design and identify new prostaglandin analogues with potentially improved efficacy, selectivity, and pharmacokinetic properties.

Virtual screening involves computationally sifting through large libraries of chemical compounds to identify those most likely to bind to a target receptor tandfonline.comnih.gov. Structure-based virtual screening (SBVS) utilizes the 3D structure of the receptor binding site to dock compounds and predict their binding affinity tandfonline.comnih.gov. Given the availability of FP receptor structures bound to ligands like Carboprost nih.govresearchgate.net, SBVS can be effectively employed to find new molecules that are predicted to bind to the same site. Ligand-based virtual screening (LBVS), on the other hand, relies on the properties of known active compounds like Carboprost to find similar molecules in databases tandfonline.comnih.gov.

The structural information revealing the molecular mechanism of FP receptor selectivity for prostaglandins (B1171923) and clinical drugs like Carboprost is particularly valuable for guiding the design of better prostaglandin drugs nih.govresearchgate.net. Computational drug design methodologies can use this information to design analogues that specifically target the FP receptor while avoiding off-target interactions with receptors like EP3. Techniques such as molecular docking, de novo drug design, and quantitative structure-activity relationship (QSAR) modeling, often integrated with VS and MD simulations, can be used to propose modifications to the Carboprost structure or design entirely new scaffolds with desired binding characteristics. tandfonline.comnih.gov.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for ensuring reproducibility in trans-Carboprost synthesis protocols?

- Reproducibility requires detailed documentation of synthetic steps, including reaction conditions (temperature, solvent ratios, catalysts), purification methods (e.g., HPLC gradients), and characterization data (NMR, mass spectrometry). Experimental sections must avoid ambiguity, with critical parameters explicitly stated to enable replication . For novel compounds, provide purity assessments (>95% by HPLC) and spectral validation; for known compounds, cite prior literature confirming identity .

Q. Which analytical techniques are most robust for characterizing this compound’s stability under physiological conditions?

- High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying degradation products. Coupled with mass spectrometry (LC-MS), it identifies structural modifications. Accelerated stability studies (40°C/75% RH for 6 months) under controlled pH buffers (e.g., simulated gastric fluid) can model physiological decay. Data should be tabulated with timepoints, degradation rates, and statistical confidence intervals .

Q. How should researchers design in vitro assays to evaluate this compound’s receptor binding affinity while minimizing confounding variables?

- Use radioligand binding assays with cell membranes expressing target receptors (e.g., FP receptors). Include negative controls (vehicle-only wells) and competitive inhibitors to validate specificity. Normalize data to protein concentration and report Ki values with standard deviations from triplicate runs. Address batch-to-batch variability in cell lines by validating receptor expression via Western blot .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s pharmacokinetic data between animal models and human trials?

- Conduct a systematic review (PRISMA-guided) to aggregate interspecies metabolic differences, focusing on enzyme expression (e.g., CYP450 isoforms) and clearance rates . Meta-regression can identify covariates like dose scaling (allometric vs. physiologically-based pharmacokinetic models). For discordant human data, subgroup analyses by demographic factors (age, comorbidities) or formulation differences (oral vs. intravenous) may explain variability .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in complex biological systems?

- Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways altered by this compound exposure. Use pathway enrichment tools (DAVID, STRING) to prioritize networks linked to adverse outcomes (e.g., inflammation). Validate hypotheses with CRISPR knockouts of candidate genes in relevant cell models. Confounding factors like batch effects require normalization algorithms (ComBat) and independent replication cohorts .

Q. What experimental designs optimize statistical power for dose-response studies of this compound in heterogeneous populations?

- Precalculate sample size using pilot data (e.g., effect size ≥0.5, α=0.05, power=80%). Stratify randomization by covariates (BMI, genetic polymorphisms) to reduce variance. Use adaptive designs with interim analyses to refine dosing tiers. For non-linear responses, employ Emax models rather than ANOVA, and report 95% credible intervals from Bayesian methods .

Q. How do researchers validate computational predictions of this compound’s metabolite interactions with clinical data?

- Compare in silico docking simulations (AutoDock Vina) with metabolomic profiling of patient plasma. Use stable isotope tracers (e.g., ¹³C-labeled this compound) to track metabolite formation via MS/MS. Discrepancies between predicted and observed metabolites warrant enzyme kinetic assays (e.g., recombinant CYP3A4 incubations) to refine models .

Methodological Guidance for Data Interpretation

Q. What frameworks assess the clinical relevance of this compound’s in vitro potency data?

- Apply the FINER criteria: Feasibility (scaling to human-equivalent doses), Novelty (vs. existing prostaglandin analogs), and Relevance (correlation with clinical endpoints like uterine contraction efficacy). Use Hill slopes from dose-response curves to estimate therapeutic indices and compare to in vivo efficacy thresholds .

Q. How should conflicting evidence about this compound’s teratogenicity be critically appraised?

- Evaluate study designs for blinding, sample size, and confounding factors (e.g., concomitant medications). Weight findings by evidence hierarchy: RCTs > cohort studies > animal models. For animal data, assess species-specific placental transfer rates and exposure timing relative to organogenesis phases. Report limitations in extrapolating animal teratogenicity to humans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.